3-(4-Bromophenyl)piperidine
Overview
Description
3-(4-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Resolution and Simulation Studies
Research on enantiomers of related piperidine compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, highlights the significance of chiral resolution in chemical analysis. The study by Ali et al. (2016) utilized Chiralpak IA column for the enantiomeric resolution, emphasizing the importance of understanding chiral mechanisms in piperidine derivatives (Ali et al., 2016).
Pharmacological Applications
Piperidine derivatives exhibit potential in treating gastrointestinal motility disorders, as indicated by Zimmerman et al. (1994). They identified compounds with opioid antagonist properties, beneficial for clinical investigation in GI motility disorders (Zimmerman et al., 1994).
Hydrogen-Bonding Patterns in Piperidine Derivatives
Balderson et al. (2007) explored hydrogen-bonding patterns in compounds such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone. Their findings contribute to the understanding of molecular interactions in piperidine analogs, with implications for crystal engineering and drug design (Balderson et al., 2007).
Analgesic and Antiplatelet Properties
Saify et al. (2012) investigated the analgesic and antiplatelet properties of piperidine derivatives. Their research is significant in understanding the role of these compounds in pain management and cardiovascular health (Saify et al., 2012).
Antimicrobial and Antibacterial Applications
Khalid et al. (2016) studied N-substituted derivatives of piperidine for their antimicrobial properties, highlighting the potential use of these compounds in treating bacterial infections (Khalid et al., 2016).
Opioid Receptor Antagonists
Le Bourdonnec et al. (2006) focused on the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as mu-opioid receptor antagonists. This research contributes to the development of drugs targeting opioid receptors (Le Bourdonnec et al., 2006).
Applications in Organic Synthesis
Artamkina et al. (2008) explored the amination of meso-bromophenyl(polyalkyl)porphyrins with hydroxypiperidines. Their research is pivotal in synthetic organic chemistry, especially in the synthesis of complex organic compounds (Artamkina et al., 2008).
Antiinflammatory Activity
Leeling et al. (1980) studied the antiinflammatory activity of broperamole, a compound related to piperidine derivatives, highlighting its potential in inflammation treatment (Leeling et al., 1980).
Antiviral Activity
Palani et al. (2002) focused on the synthesis and biological evaluation of oximino-piperidino-piperidine amides, including their antiviral activity against HIV-1. This research is crucial in the development of new treatments for HIV-1 infection (Palani et al., 2002).
Anticonvulsant Agent Development
Gitto et al. (2006) developed novel anticonvulsants based on the N-substituted 1,2,3,4-tetrahydroisoquinoline structure, emphasizing the role of piperidine derivatives in epilepsy treatment (Gitto et al., 2006).
Radiolabeled Probes for σ-1 Receptors
Waterhouse et al. (1997) synthesized halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands, essential in neuropharmacology and imaging studies (Waterhouse et al., 1997).
Aromatase Inhibitors for Tumor Inhibition
Hartmann and Batzl (1986) synthesized 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, indicating their potential use in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Synthesis of Complex Organic Compounds
Chukhajian et al. (2020) studied synthetic routes to terphenyl derivatives, highlighting the role of piperidine compounds in advanced organic synthesis (Chukhajian et al., 2020).
Selective Killing of Bacterial Persisters
Kim et al. (2011) demonstrated that a piperidine derivative selectively kills bacterial persisters, a breakthrough in antibiotic resistance research (Kim et al., 2011).
Nonlinear Optics Applications
Doss et al. (2017) conducted a comprehensive study on a piperidin-4-one containing picrate, providing insights into its potential applications in nonlinear optics (Doss et al., 2017).
Analytical Applications in Forensic Science
Suresh Kumar et al. (2010) focused on the crystal structure of a complex piperidine derivative, contributing to forensic science and drug analysis (Suresh Kumar et al., 2010).
Future Directions
Piperidine derivatives, including “3-(4-Bromophenyl)piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
3-(4-Bromophenyl)piperidine is a piperidine derivative . Piperidine derivatives are known to exhibit analgesic activities and are likely to possess the ability to block the effects of prostaglandins through inhibition of downstream signaling pathways . They are also involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
It is suggested that it may interact with its targets to inhibit downstream signaling pathways . This interaction could result in the blockage of the effects of prostaglandins, leading to analgesic activities .
Biochemical Pathways
It is suggested that it may be involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs . This suggests that it may play a role in drug metabolism and pharmacokinetics.
Pharmacokinetics
As a piperidine derivative, it is likely to have similar pharmacokinetic properties to other compounds in this class .
Result of Action
It is suggested that it may exhibit analgesic activities by blocking the effects of prostaglandins through inhibition of downstream signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an intermediate in the synthesis of Niraparib , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the PARP pathway.
Cellular Effects
As an intermediate in the synthesis of Niraparib , it may indirectly influence various types of cells and cellular processes through its role in the PARP pathway.
Molecular Mechanism
As an intermediate in the synthesis of Niraparib , it may be involved in the inhibition of the PARP enzyme, leading to changes in gene expression and other cellular processes.
Metabolic Pathways
As an intermediate in the synthesis of Niraparib , it may be involved in the metabolic pathways related to the PARP enzyme.
Properties
IUPAC Name |
3-(4-bromophenyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676368 | |
Record name | 3-(4-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-72-1 | |
Record name | 3-(4-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.